3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core fused with a piperidine ring, making it a versatile scaffold for the development of new pharmaceuticals and chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with piperidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone, altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones .
Scientific Research Applications
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-3-yl-1H-benzimidazole: Another heterocyclic compound with a piperidine ring, used in similar research applications.
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide: A compound with a piperidine ring, studied for its potential as a butyrylcholinesterase inhibitor.
Uniqueness
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and the development of compounds with specific biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-piperidin-3-yl-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17) |
InChI Key |
FGKIBMQFVBDQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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